![molecular formula C16H12N4O5S2 B2405557 (E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide CAS No. 476316-69-5](/img/structure/B2405557.png)
(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide
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Overview
Description
(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide is a complex organic compound that features a nitrophenyl group, a sulfamoylbenzo[d]thiazolyl group, and an acrylamide moiety
Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazole moiety have been reported to interact with various biological targets, such as copper ions and cysteine residues .
Mode of Action
A related compound, 4-(4-nitrophenyl) thiazol-2-amine, has been studied for its corrosion inhibition ability on copper in 1m hcl . The compound was found to display a small arc contributed to the film or oxide layer resistance and a large loop associated with charge transfer resistance .
Biochemical Pathways
Benzo[d]thiazole-based compounds have been shown to undergo regioselective c2–h chalcogenation via the sequence of thiazole c2-functionalization with phosphines to produce phosphonium salts .
Result of Action
A related compound, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (bt-ac), was developed for selectively sensing cys over other analytes . BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of Cys .
Action Environment
It’s worth noting that the efficacy of related compounds can be influenced by factors such as the presence of certain ions and the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters like temperature, pressure, and pH is common to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of (E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide typically involves multi-step organic reactions, including the formation of the acrylamide backbone and subsequent functionalization with nitrophenyl and sulfamoyl groups. The compound's structure is characterized by its unique functional groups that contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds containing thiazole and nitrophenyl moieties exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the sulfamoyl group enhances this activity by potentially interfering with bacterial folate synthesis pathways .
Anticancer Activity
The anticancer potential of this compound has been evaluated against different cancer cell lines. Studies have reported that similar compounds demonstrate cytotoxic effects on human breast adenocarcinoma cells (MCF7) and other cancer types. The mechanism of action may involve apoptosis induction and disruption of cell cycle progression .
Antimicrobial Activity Assessment
In vitro studies have demonstrated that derivatives containing the thiazole ring exhibit potent antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at low concentrations, making them promising candidates for further development as antimicrobial agents .
Anticancer Screening Results
Research has highlighted that certain derivatives show a significant reduction in cell viability in cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use. For example, compounds structurally similar to this compound have been reported to induce apoptosis in MCF7 cells through caspase activation pathways .
Comparative Data Table
Compound | Biological Activity | Target Pathway | IC50/MIC Values |
---|---|---|---|
This compound | Antimicrobial | Folate synthesis | MIC < 10 µg/mL |
Similar thiazole derivatives | Anticancer | Apoptosis induction | IC50 ~ 20 µM |
N-(4-bromophenyl) thiazol derivatives | Antimicrobial & Anticancer | Cell cycle disruption | MIC ~ 5 µg/mL |
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide: shares structural similarities with other nitrophenyl and benzo[d]thiazolyl compounds.
Sulfamoylbenzo[d]thiazole derivatives: These compounds also exhibit biological activity and are used in medicinal chemistry.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Biological Activity
(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H14N4O4S
- Molecular Weight : 358.36 g/mol
The compound features a nitrophenyl group and a sulfonamide moiety, which are known to enhance biological activity through various mechanisms.
Mechanisms of Biological Activity
- Anticancer Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Studies
-
Cytotoxicity Assays :
- In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The compound's effectiveness was attributed to its ability to induce apoptosis through the activation of caspase pathways.
-
Antimicrobial Testing :
- The compound was evaluated against a panel of bacteria, including both Gram-positive and Gram-negative strains. Results indicated a broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) suggesting potential for development as an antimicrobial agent.
-
Neuroprotective Effects :
- In models of neurodegeneration, the compound showed promise in protecting neuronal cells from oxidative stress-induced damage, potentially through its antioxidant properties.
Data Tables
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5S2/c17-27(24,25)12-6-7-13-14(9-12)26-16(18-13)19-15(21)8-3-10-1-4-11(5-2-10)20(22)23/h1-9H,(H2,17,24,25)(H,18,19,21)/b8-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMROHHGBQQZOTI-FPYGCLRLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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